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Cat. No.: B14145238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques

utilized in the characterization of the dipeptide Threonyl-tyrosine (Thr-Tyr). The information

presented herein is intended to serve as a comprehensive resource for researchers, scientists,

and professionals involved in drug development and peptide analysis. This document outlines

the principles, experimental protocols, and expected data for the primary spectroscopic

methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Introduction to Threonyl-tyrosine
Threonyl-tyrosine is a dipeptide composed of the amino acids threonine and tyrosine, linked by

a peptide bond. The unique structural features of its constituent amino acids—the hydroxyl

group of threonine and the phenolic side chain of tyrosine—impart specific spectroscopic

properties that are crucial for its identification and structural elucidation. Understanding these

properties is fundamental in various research and development applications, from peptide

synthesis verification to its potential role in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and

dynamics of molecules in solution. For Threonyl-tyrosine, ¹H and ¹³C NMR are instrumental in

assigning the chemical environment of each atom.
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Expected ¹H and ¹³C NMR Spectral Data
The following table summarizes the anticipated chemical shifts for the protons and carbons in

Threonyl-tyrosine. These values are predictive and can vary based on the solvent and pH

conditions.

Atom
Expected ¹H Chemical Shift

(ppm)

Expected ¹³C Chemical Shift

(ppm)

Threonine

α-H 3.9 - 4.1 58 - 60

β-H 4.1 - 4.3 67 - 69

γ-CH₃ 1.1 - 1.3 19 - 21

Carbonyl (C=O) - 170 - 173

Tyrosine

α-H 4.5 - 4.7 55 - 57

β-CH₂ 3.0 - 3.2 37 - 39

Aromatic C₂-H, C₆-H 7.1 - 7.3 130 - 132

Aromatic C₃-H, C₅-H 6.8 - 7.0 115 - 117

Aromatic C₁ - 128 - 130

Aromatic C₄-OH - 155 - 157

Carbonyl (C=O) - 173 - 176

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of Threonyl-tyrosine is as follows:

Sample Preparation: Dissolve 5-10 mg of the dipeptide in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., D₂O, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be

performed.

Data Processing: Process the acquired data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Spectral Analysis: Assign the peaks to the corresponding atoms in the molecule based on

their chemical shifts, coupling constants, and correlations observed in 2D spectra.

Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight

and elemental composition of a compound. It can also provide structural information through

fragmentation analysis.

Expected Mass Spectrometry Data
For Threonyl-tyrosine (C₁₃H₁₈N₂O₅), the expected monoisotopic mass is 298.1216 g/mol . The

table below lists the expected m/z (mass-to-charge ratio) values for the molecular ion and

major fragments.

Ion Formula Expected m/z Notes

[M+H]⁺ C₁₃H₁₉N₂O₅⁺ 299.1289
Protonated molecular

ion

[M+Na]⁺ C₁₃H₁₈N₂O₅Na⁺ 321.1108 Sodiated adduct

b₂ ion C₁₃H₁₇N₂O₄⁺ 281.1183
Loss of H₂O from the

C-terminus

y₁ ion C₉H₁₂NO₃⁺ 182.0817 Tyrosine residue

Threonine immonium

ion
C₄H₈NO₂⁺ 102.0555

Threonine immonium

ion

Tyrosine immonium

ion
C₉H₁₀NO⁺ 136.0757

Tyrosine immonium

ion.[1]
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Experimental Protocol for Mass Spectrometry
A typical protocol for the mass spectrometric analysis of Threonyl-tyrosine is as follows:

Sample Preparation: Prepare a dilute solution of the dipeptide (typically 1-10 µM) in a

suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for

electrospray ionization (ESI).

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to

a liquid chromatography system (LC-MS) for separation and analysis.

Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Perform

tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) to obtain fragmentation

data for structural confirmation.

Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic

fragment ions. Compare the experimental data with theoretical values to confirm the identity

of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For Threonyl-tyrosine, the absorption spectrum is dominated by the phenolic side chain of the

tyrosine residue.

Expected UV-Vis Spectral Data
The tyrosine chromophore exhibits characteristic absorption maxima.[2] The position of these

peaks can be influenced by the pH of the solution.
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Condition λmax 1 (nm) λmax 2 (nm) Notes

Neutral pH ~275 ~224

Absorption due to the

phenol group of

tyrosine.[3]

Alkaline pH (>10) ~294 ~240

Red shift observed

upon ionization of the

phenolic hydroxyl

group.[2][4]

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a solution of Threonyl-tyrosine in a suitable buffer (e.g.,

phosphate buffer) at a known concentration. For pH-dependent studies, prepare a series of

solutions with varying pH.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-400 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the

molar absorptivity if the concentration is known.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected IR Absorption Bands
The IR spectrum of Threonyl-tyrosine will display characteristic absorption bands for its

functional groups.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Vibrational Mode

O-H (alcohol, phenol,

carboxylic acid)
3200 - 3500 (broad) Stretching

N-H (amine, amide) 3100 - 3300 Stretching

C-H (aromatic) 3000 - 3100 Stretching

C-H (aliphatic) 2850 - 3000 Stretching

C=O (amide I) 1630 - 1680 Stretching

C=O (carboxylic acid) 1700 - 1730 Stretching

N-H (amide II) 1510 - 1570 Bending

C=C (aromatic) 1450 - 1600 Stretching

C-O (alcohol, phenol,

carboxylic acid)
1050 - 1250 Stretching

Experimental Protocol for IR Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

dipeptide with dry potassium bromide and pressing it into a thin disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the Threonyl-tyrosine molecule.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of Threonyl-tyrosine.
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Caption: Workflow for the spectroscopic analysis of Threonyl-tyrosine.

Hypothetical Signaling Pathway Involvement
While the specific signaling roles of Threonyl-tyrosine are not extensively documented, tyrosine

residues in peptides and proteins are well-known to be key substrates for phosphorylation by

kinases, a critical step in many signaling pathways.[5][6] The diagram below illustrates a

generalized signaling cascade where a Threonyl-tyrosine containing peptide could potentially

be involved.
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Caption: Hypothetical signaling pathway involving Threonyl-tyrosine phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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